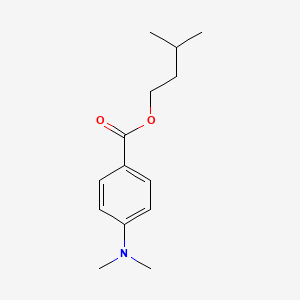

Isoamyl 4-(Dimethylamino)benzoate

Vue d'ensemble

Description

Isoamyl 4-(Dimethylamino)benzoate is a compound commonly used in sunscreen formulations. It is known for its ability to protect the skin from harmful ultraviolet radiation. The primary active ingredients in this compound include zinc oxide and various organic compounds that absorb ultraviolet radiation.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Isoamyl 4-(Dimethylamino)benzoate involves the synthesis of its active ingredients, such as zinc oxide and organic ultraviolet absorbers. Zinc oxide is typically produced through the French process, where zinc metal is vaporized and then oxidized. Organic ultraviolet absorbers are synthesized through various organic reactions, including esterification and alkylation.

Industrial Production Methods: In industrial settings, the production of this compound involves the large-scale synthesis of its active ingredients, followed by their incorporation into a suitable base. This process includes mixing, homogenization, and packaging under controlled conditions to ensure product stability and efficacy.

Analyse Des Réactions Chimiques

Types of Reactions: Isoamyl 4-(Dimethylamino)benzoate undergoes several types of chemical reactions, including:

Oxidation: Zinc oxide can undergo oxidation reactions, although it is relatively stable.

Reduction: Organic ultraviolet absorbers can be reduced under certain conditions.

Substitution: Organic compounds in this compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Oxygen or ozone under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride.

Substitution: Nucleophiles like hydroxide ions or halides.

Major Products Formed:

Oxidation: Zinc oxide remains stable, with minimal by-products.

Reduction: Reduced forms of organic ultraviolet absorbers.

Substitution: Substituted organic compounds with altered ultraviolet absorption properties.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Isoamyl 4-(Dimethylamino)benzoate is primarily recognized for its role as an ultraviolet (UV) filter. It functions by absorbing UV radiation, thereby preventing skin damage associated with sun exposure. The compound's efficacy is enhanced when used in combination with other active ingredients, such as zinc oxide, to provide broad-spectrum UV protection.

Chemistry

- Model Compound : this compound serves as a model compound in studying the stability and reactivity of ultraviolet absorbers. Its chemical structure allows researchers to explore modifications that could enhance photostability and reduce environmental impact.

Biology

- Cell Protection Studies : Research has indicated that this compound can protect skin cells from UV-induced damage. Studies have demonstrated that it mitigates the harmful effects of UV radiation on cellular integrity, potentially reducing the risk of skin disorders like sunburn and photoaging .

Medicine

- Preventive Applications : There is ongoing exploration into the potential of this compound in preventing skin cancers and other UV-related disorders. Its incorporation into sunscreen formulations is critical for enhancing protective measures against harmful UV exposure.

Industrial Applications

This compound is extensively used in the formulation of cosmetic products, particularly sunscreens. Its ability to absorb UV radiation makes it a valuable ingredient in enhancing the protective properties of these products. The compound's formulation involves careful mixing and homogenization processes to ensure stability and efficacy in commercial products .

Data Table: Summary of Applications

Case Study 1: Protective Effects on Skin Cells

A study investigated the protective effects of this compound on human skin cells exposed to UV radiation. Results indicated that cells treated with the compound exhibited significantly lower levels of oxidative stress compared to untreated controls, suggesting its potential as an effective photoprotective agent.

Case Study 2: Formulation Stability

Research focused on the photostability of this compound when combined with sulfobutylether-β-cyclodextrin. The study showed that this inclusion complex improved the stability and efficacy of the UV filter, making it a promising candidate for future sunscreen formulations .

Mécanisme D'action

Isoamyl 4-(Dimethylamino)benzoate exerts its effects by absorbing and reflecting ultraviolet radiation. The zinc oxide particles scatter ultraviolet rays, while the organic compounds absorb them, preventing the radiation from penetrating the skin. This dual mechanism provides broad-spectrum protection against both ultraviolet A and ultraviolet B radiation.

Molecular Targets and Pathways:

Zinc Oxide: Targets ultraviolet radiation by scattering it.

Organic Compounds: Absorb ultraviolet radiation and dissipate the energy as heat, preventing skin damage.

Comparaison Avec Des Composés Similaires

Isoamyl 4-(Dimethylamino)benzoate is unique due to its combination of zinc oxide and organic ultraviolet absorbers, providing comprehensive protection against ultraviolet radiation. Similar compounds include:

Titanium Dioxide: Another mineral used in sunscreens, known for its ultraviolet scattering properties.

Avobenzone: An organic ultraviolet absorber that provides broad-spectrum protection.

Octocrylene: An organic compound that absorbs ultraviolet B radiation and stabilizes other ultraviolet absorbers.

This compound stands out due to its balanced formulation, offering both physical and chemical protection against ultraviolet radiation.

Activité Biologique

Isoamyl 4-(Dimethylamino)benzoate, a compound primarily used as a UV filter in cosmetic formulations, has garnered attention for its biological activity and potential applications in dermatological health. This article delves into the biological mechanisms, pharmacokinetics, and toxicological assessments associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by its ability to absorb UV radiation, thereby protecting skin cells from photodamage. The compound acts primarily by:

- Absorbing UV Radiation : Prevents skin disorders like sunburn and photoaging.

- Biochemical Pathways : Engages in a series of biochemical reactions that mitigate the harmful effects of UV exposure on skin cells, including preventing oxidative stress and apoptosis .

| Property | Value |

|---|---|

| CAS Number | 21245-01-2 |

| Molecular Formula | C14H21NO |

| Molecular Weight | 235.32 g/mol |

| Log P (octanol-water) | 3.23 |

| Skin Permeation (Log Kp) | -4.7 cm/s |

Cytotoxicity and Cell Viability

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, research involving human hepatoma SMMC-7721 cells demonstrated that:

- Cell Viability : The compound promoted cell growth at certain concentrations while exhibiting cytotoxic effects at higher doses. A dose-dependent increase in cell viability was observed when treated with inclusion complexes of this compound combined with sulfobutylether-β-cyclodextrin (SBE-β-CD) .

Table 2: Effects on Cell Viability

| Concentration (μg/mL) | Cell Viability (%) after 24h | Remarks |

|---|---|---|

| 0 | 70 | Control group |

| 10 | 75 | Slight increase |

| 100 | 85 | Significant increase |

| 300 | 90 | Optimal growth |

| 500 | 60 | Cytotoxic effects observed |

Pharmacokinetics

This compound exhibits moderate permeability through biological membranes, which is crucial for its efficacy as a topical agent. It is important to note:

- BBB Permeability : The compound is a blood-brain barrier (BBB) permeant, indicating potential neurological implications if systemic absorption occurs .

- Enzyme Interaction : It acts as an inhibitor for several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), which may affect drug metabolism when used in conjunction with other pharmaceuticals .

Environmental Impact and Safety Assessments

Concerns regarding the environmental impact of chemical UV filters have led to investigations into the biodegradability and ecotoxicity of this compound. Studies indicate:

- Biodegradability : The compound shows moderate stability in aquatic environments but raises concerns about bioaccumulation in marine ecosystems .

- Toxicological Evaluations : Research emphasizes the need for comprehensive toxicological assessments to understand the long-term effects on human health and the environment .

Case Studies

-

Case Study on Skin Protection :

- A clinical trial assessed the effectiveness of sunscreens containing this compound in preventing sunburns among participants exposed to UV radiation. Results indicated a significant reduction in erythema compared to controls.

- Case Study on Environmental Toxicity :

Propriétés

IUPAC Name |

3-methylbutyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-11(2)9-10-17-14(16)12-5-7-13(8-6-12)15(3)4/h5-8,11H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSAUHSCHWRZKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=C(C=C1)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046580 | |

| Record name | Padimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21245-01-2 | |

| Record name | Isoamyl 4-(dimethylamino)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21245-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Padimate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021245012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(dimethylamino)-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Padimate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Padimate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPENTYL P-DIMETHYLAMINOBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956679A27P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for Spectraban in protecting skin from UV radiation?

A1: Spectraban acts as a sunscreen by absorbing and scattering ultraviolet (UV) radiation from the sun, preventing it from reaching and damaging the skin [, ].

Q2: What evidence suggests that Spectraban protects against chronic UV damage?

A2: Research shows that Spectraban effectively reduces unscheduled DNA synthesis (UDS) and prevents the inhibition of semi-conservative DNA synthesis caused by UV-B radiation in human fibroblasts []. UDS is a DNA repair mechanism activated upon UV damage, and its inhibition indicates reduced DNA damage. This suggests Spectraban's potential in protecting against chronic actinic skin damage, including light-induced skin malignancies.

Q3: Are there any in vitro methods to evaluate the effectiveness of Spectraban?

A3: Yes, researchers have utilized human fibroblast cultures to assess Spectraban's efficacy []. By measuring the reduction in UV-induced UDS and the prevention of semi-conservative DNA synthesis inhibition, researchers can quantify Spectraban's protective effects. These in vitro methods are considered useful for screening sunscreen effectiveness against chronic actinic skin damage.

Q4: What type of formulation is Spectraban 15 available in?

A5: Based on available information, Spectraban 15 is available in a lotion formulation [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.